molecular formula C22H26BrN3O2 B14439290 exo-4-Amino-5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide CAS No. 76351-87-6

exo-4-Amino-5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Cat. No.: B14439290
CAS No.: 76351-87-6
M. Wt: 444.4 g/mol
InChI Key: UTSGMWNZVVDGGB-UHFFFAOYSA-N
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Description

exo-4-Amino-5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and an azabicyclo octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-amino-5-bromo-2-methoxybenzoic acid with an appropriate amine.

    Introduction of the Azabicyclo Octane Moiety: This step involves the coupling of the benzamide core with 8-(phenylmethyl)-8-azabicyclo(3.2.1)octane under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom in the compound can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of debrominated products.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

exo-4-Amino-5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of exo-4-Amino-5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo octane moiety may play a crucial role in binding to these targets, while the bromine and methoxy groups can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-bromo-2-methoxybenzamide: Lacks the azabicyclo octane moiety.

    8-(Phenylmethyl)-8-azabicyclo(3.2.1)octane: Lacks the benzamide core.

    4-Amino-2-methoxybenzamide: Lacks both the bromine atom and the azabicyclo octane moiety.

Uniqueness

The uniqueness of exo-4-Amino-5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties that are not present in simpler analogs.

Properties

76351-87-6

Molecular Formula

C22H26BrN3O2

Molecular Weight

444.4 g/mol

IUPAC Name

4-amino-N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-bromo-2-methoxybenzamide

InChI

InChI=1S/C22H26BrN3O2/c1-28-21-12-20(24)19(23)11-18(21)22(27)25-15-9-16-7-8-17(10-15)26(16)13-14-5-3-2-4-6-14/h2-6,11-12,15-17H,7-10,13,24H2,1H3,(H,25,27)

InChI Key

UTSGMWNZVVDGGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)Br)N

Origin of Product

United States

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